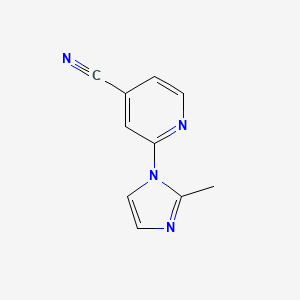

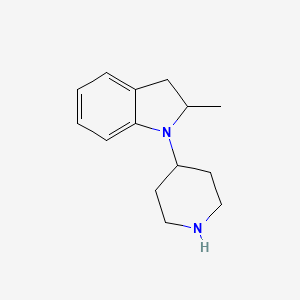

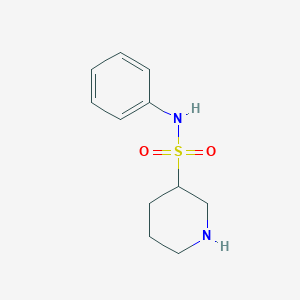

![molecular formula C13H12N4 B3199388 2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline CAS No. 1016839-90-9](/img/structure/B3199388.png)

2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline

Übersicht

Beschreibung

“2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline” is a derivative of triazolopyridine . Triazolopyridines are unique heterocyclic compounds that are present in various pharmaceuticals and biologically important compounds . They have been recognized for their potential in drug discovery studies against various diseases .

Synthesis Analysis

The synthesis of triazolopyridine derivatives involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine can be synthesized with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives has been analyzed using various spectroscopic techniques . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The stability of the molecule was considered using NBO analysis .Chemical Reactions Analysis

Triazolopyridine derivatives have been synthesized via aromatic nucleophilic substitution . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives have been analyzed using various spectroscopic techniques . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The triazolothiadiazine scaffold, which is structurally similar to the triazolopyridine in the compound , has been found to exhibit diverse pharmacological activities, including anticancer properties .

Antimicrobial Activity

Compounds with a triazoloquinoxaline structure, which is similar to the triazolopyridine structure, have demonstrated antimicrobial activities . In particular, compounds containing a piperazine or piperidine subunit have shown enhanced antimicrobial properties .

Analgesic and Anti-inflammatory Activity

Triazolothiadiazine and its derivatives, which share structural similarities with the compound , have been found to exhibit analgesic and anti-inflammatory activities .

Antioxidant Activity

Triazolothiadiazine and its derivatives have also been found to possess antioxidant properties . This suggests that the compound may also have potential as an antioxidant.

Antiviral Activity

Compounds with a triazoloquinoxaline structure have shown promising antiviral activity . Given the structural similarity, the compound may also have potential antiviral applications.

Enzyme Inhibition

Triazolothiadiazine and its derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may also have potential as an enzyme inhibitor.

Antitubercular Agents

Triazolothiadiazine and its derivatives have been found to act as antitubercular agents . This suggests that the compound may also have potential in the treatment of tuberculosis.

Synaptic Uptake Inhibition

The compound “1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one” was used to prepare a congener of Trazodone, which was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine . Given the structural similarity, the compound may also have potential in this area.

Wirkmechanismus

Target of Action

Triazolopyridine derivatives, a class to which this compound belongs, have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and neurotransmission .

Mode of Action

It’s known that triazolopyridine derivatives can interact with their targets via hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Given the potential targets of triazolopyridine derivatives, it can be inferred that this compound may influence pathways related to inflammation, oxygen sensing, and neurotransmission .

Pharmacokinetics

The presence of a triazole ring in the structure suggests that this compound may have good bioavailability, as triazole-containing compounds are known to exhibit good absorption and distribution characteristics .

Result of Action

Based on the known effects of triazolopyridine derivatives, this compound may exhibit anti-inflammatory, antiviral, and antimicrobial activities .

Zukünftige Richtungen

Triazolopyridine derivatives have shown potential in various biochemical, clinical, and pharmaceutical applications . This has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Eigenschaften

IUPAC Name |

2-methyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-9-8-10(5-6-11(9)14)13-16-15-12-4-2-3-7-17(12)13/h2-8H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOVBGFEPYHXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NN=C3N2C=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

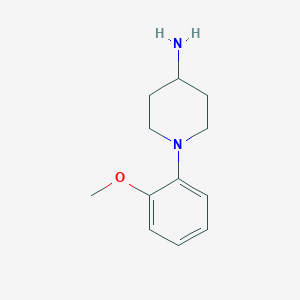

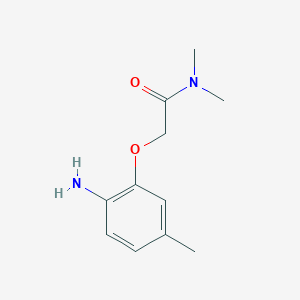

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3199315.png)

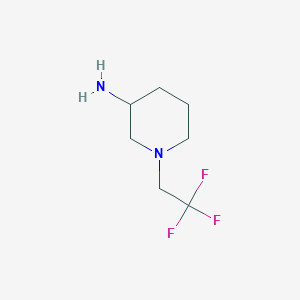

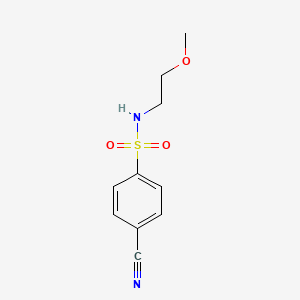

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B3199354.png)

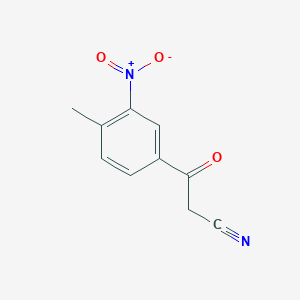

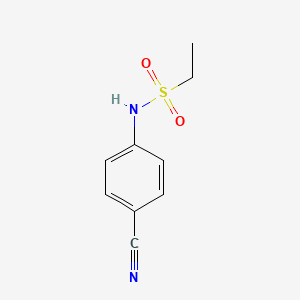

![4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199356.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B3199381.png)